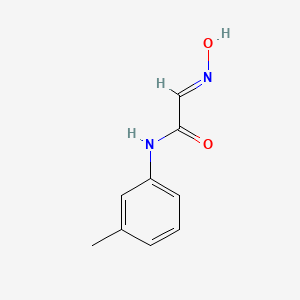

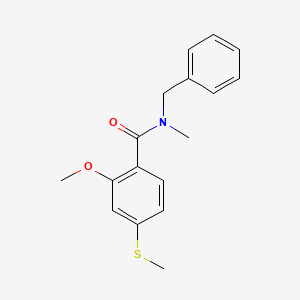

![molecular formula C14H18N2O4 B5592401 4-甲氧基苯甲醛 O-[2-(4-吗啉基)-2-氧代乙基]肟](/img/structure/B5592401.png)

4-甲氧基苯甲醛 O-[2-(4-吗啉基)-2-氧代乙基]肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related methoxybenzaldehyde oxime derivatives involves various chemical reactions, often starting from 4-methoxybenzaldehyde. For example, one key intermediate, synthesized from 4-methoxybenzaldehyde by reductive amination with 2-aminoethanol, further undergoes annulation with glyoxylic acid to yield a morpholine derivative (Zhang Fuli, 2012). Another synthesis pathway involves the O-alkylation reaction and Vilsmeier-Hack (V-H) reaction, leading to derivatives with significant yields (Lu Yong-zhong, 2011).

Molecular Structure Analysis

Molecular structure analyses of methoxybenzaldehyde derivatives reveal diverse conformations and hydrogen-bonding patterns, contributing to their chemical reactivity and physical properties. For instance, studies on the crystal structures of methoxybenzaldehyde oxime derivatives have highlighted different conformations (s-cis and s-trans) and hydrogen-bonding patterns, impacting their molecular arrangement and stability (L. Gomes et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving methoxybenzaldehyde derivatives are diverse, including nucleophilic substitution, condensation, and cyclization reactions. These reactions lead to various products with distinct chemical structures and properties. For example, the reaction of 4-fluorobenzaldehyde with amines under certain conditions can yield substituted hydrazones, demonstrating the compound's versatility in chemical synthesis (O. Nurkenov et al., 2013).

Physical Properties Analysis

The physical properties of methoxybenzaldehyde derivatives, such as crystal structure, melting points, and solubility, are influenced by their molecular structure and intermolecular interactions. Hirshfeld surface analyses and X-ray diffraction studies provide insights into the crystal packing and intermolecular contacts, affecting the compound's physical state and stability (Saleem Iqbal et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the behavior of methoxybenzaldehyde derivatives in various chemical environments. Studies on electrochemical oxidation and other reaction mechanisms offer valuable information on the compound's chemical behavior and potential for synthesis of novel derivatives (D. Nematollahi et al., 2000).

科学研究应用

Crystal Structures and Hydrogen-Bonding Patterns

Crystal Structures and Hirshfeld Surfaces of Four Methoxybenzaldehyde Oxime Derivatives : This study focused on the crystal structures of four (E)-methoxybenzaldehyde oxime derivatives, examining their different conformations and hydrogen-bonding patterns. The research revealed variations in the arrangements of methoxy groups and the hydrogen atom of the oxime unit across the compounds, impacting the primary intermolecular hydrogen bonds and resulting in different molecular assemblies (L. Gomes et al., 2018).

Photocatalytic Oxidation

Selective Photocatalytic Oxidation of Benzyl Alcohol and Its Derivatives : A study demonstrated the high conversion and selectivity of photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes on a TiO2 photocatalyst under oxygen atmosphere. This oxidation was shown to proceed under both UV and visible light, emphasizing the potential for efficient and selective photocatalytic processes in organic synthesis (S. Higashimoto et al., 2009).

Antimicrobial Activities

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives : The creation of Schiff base derivatives using 4-methoxybenzaldehyde and their evaluation for antimicrobial activities was reported. This research underscores the potential of 4-methoxybenzaldehyde derivatives in developing compounds with significant antimicrobial properties (H. Bektaş et al., 2010).

Molecular Docking and Electronic Properties

Intermolecular Interactions and Molecular Docking Investigations on 4-Methoxybenzaldehyde : This work investigated the structural and electronic properties of 4-methoxybenzaldehyde, revealing its interactions and potential inhibitory activity against Tyrosinase. The study provides insights into the molecular docking behaviors and the influence of electronic properties on biological activity (H. Ghalla et al., 2018).

Catalysis

Catalytic Mechanism of the Oxidative Demethylation : Research on the oxidative demethylation catalyzed by vanillyl-alcohol oxidase explored the catalytic mechanisms, offering valuable information on enzymatic reactions and their applications in organic synthesis. This study highlights the role of water molecules in the catalytic process and the formation of intermediates during the reaction (M. Fraaije & W. V. van Berkel, 1997).

属性

IUPAC Name |

2-[(E)-(4-methoxyphenyl)methylideneamino]oxy-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-18-13-4-2-12(3-5-13)10-15-20-11-14(17)16-6-8-19-9-7-16/h2-5,10H,6-9,11H2,1H3/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVYXFYSVLQNCM-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NOCC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/OCC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

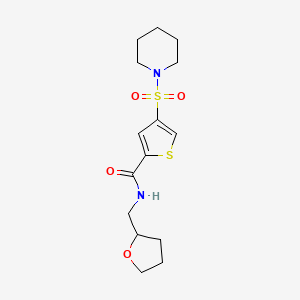

![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)

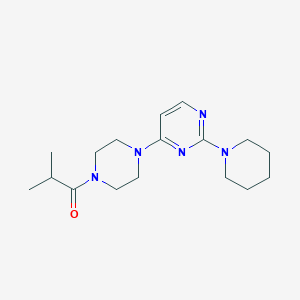

![2-[3-(1H-imidazol-1-yl)propyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592327.png)

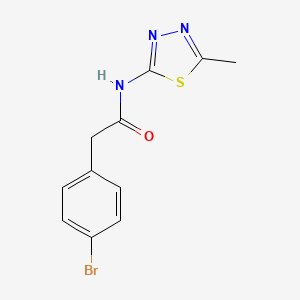

![6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5592333.png)

![methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5592334.png)

![N-(4-methoxyphenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5592356.png)

![3,5-dimethyl-1-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-azetidinyl}-1H-pyrazole](/img/structure/B5592366.png)

![N-[4-(aminocarbonyl)phenyl]-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5592370.png)

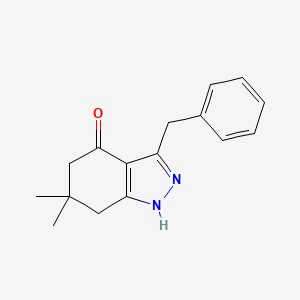

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5592400.png)